molecular formula C11H18N2O B2962551 2-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline CAS No. 1291358-34-3

2-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline

Cat. No.: B2962551
CAS No.: 1291358-34-3
M. Wt: 194.278
InChI Key: VUHMKIBCELMPTP-UHFFFAOYSA-N
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Description

2-Methoxyethylamine is a chemical compound with the linear formula CH3OCH2CH2NH2 . It’s also known as 2-Aminoethyl methyl ether .


Synthesis Analysis

While specific synthesis methods for “2-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline” are not available, there are studies on the protodeboronation of pinacol boronic esters, which could be relevant . This process involves a radical approach and is paired with a Matteson–CH2–homologation .


Physical and Chemical Properties Analysis

2-Methoxyethylamine is a clear colorless liquid with a sharp musty odor . The physical and chemical properties of “this compound” are not available in the sources I found.

Scientific Research Applications

  • Antibacterial Activity : A study by Zhi et al. (2005) explored the synthesis of derivatives related to 2-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline, specifically 3-substituted-6-(3-ethyl-4-methylanilino)uracils, which demonstrated potent antibacterial activity against Gram-positive organisms in culture. Some compounds were also found to protect mice from lethal infections with S. aureus (Zhi et al., 2005).

  • Chemical Synthesis and Structure Analysis : Research by Odabaşoǧlu et al. (2003) on compounds similar to this compound, such as 2-[[tris(hydroxymethyl)methyl]aminomethylene]cyclohexa-3,5-dien-1(2H)-one, revealed insights into their structural properties and hydrogen bonding patterns. These findings are significant for understanding the chemical behavior of these compounds (Odabaşoǧlu et al., 2003).

  • Organic Chemistry and Catalysis : Li et al. (2012) developed a method for the direct N-monomethylation of aromatic primary amines, including compounds related to this compound. This method uses methanol as a methylating agent, showcasing an environmentally friendly and efficient approach in organic synthesis (Li et al., 2012).

  • Electropolymerization Studies : A study by Viva et al. (2002) on the electropolymerization of 2-methoxyaniline, a compound structurally related to this compound, provided insights into the polymerization kinetics and the insertion of phenazinic units. This research is crucial for understanding the properties of polymers derived from these compounds (Viva et al., 2002).

Mechanism of Action

Target of Action

The primary targets of 2-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline are specific RNA sequences. The compound is designed to specifically hybridize to its target RNA via Watson-Crick base pairing . This interaction prevents the expression of the encoded “disease-related” protein product .

Mode of Action

This compound interacts with its targets through a process known as antisense inhibition . This involves the compound binding to its target RNA sequences, which in turn prevents these sequences from being translated into proteins . The result is a decrease in the production of the disease-related protein.

Biochemical Pathways

The exact biochemical pathways affected by this compound can vary depending on the specific RNA targets of the compound. The general effect is a disruption in the protein synthesis pathway, leading to a decrease in the production of certain proteins .

Pharmacokinetics

The pharmacokinetic properties of this compound are characterized by its resistance to nuclease metabolism in both plasma and tissue . This resistance allows the compound to remain in the body for a longer period of time, increasing its bioavailability. The compound’s plasma clearance is dominated by distribution to tissues, with less than 10% of the administered dose excreted in urine or feces over 24 hours .

Result of Action

The result of the action of this compound is a decrease in the production of the disease-related protein. This can lead to a reduction in the symptoms associated with the overproduction of this protein .

Safety and Hazards

2-Methoxyethyl acrylate is known to be a skin irritant and its vapors may be irritating to the mucous membranes . It’s also combustible and readily undergoes violent chemical changes at elevated temperatures and pressures .

Future Directions

Antisense oligonucleotides with 2′-O-(2-Methoxyethyl) modifications have shown great progress as therapeutic agents and are being studied in various therapeutic areas . The future of “2-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline” is not specified in the sources I found.

Properties

IUPAC Name

2-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-13(7-8-14-2)11-6-4-3-5-10(11)9-12/h3-6H,7-9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUHMKIBCELMPTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC)C1=CC=CC=C1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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